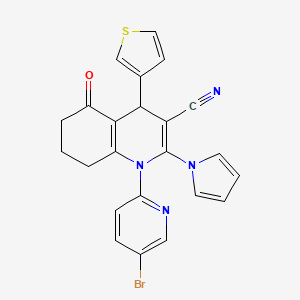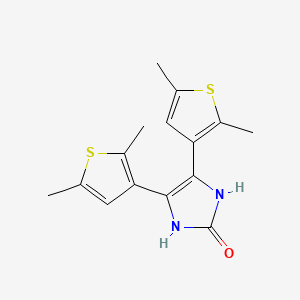![molecular formula C14H15ClF6N2O B11489831 N-[1-(2-Chlorobenzylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]butyramide](/img/structure/B11489831.png)
N-[1-(2-Chlorobenzylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-クロロベンジルアミノ)-2,2,2-トリフルオロ-1-(トリフルオロメチル)エチル]ブチルアミドは、クロロベンジルアミノ基と複数のトリフルオロメチル基が存在することを特徴とする合成有機化合物です。
2. 製法
合成経路と反応条件: N-[1-(2-クロロベンジルアミノ)-2,2,2-トリフルオロ-1-(トリフルオロメチル)エチル]ブチルアミドの合成は、通常、以下の手順を含みます。
中間体の生成: 最初のステップは、2-クロロベンジルアミンをトリフルオロメチル含有試薬と反応させて、中間体化合物を生成する反応を含みます。
カップリング反応: 次に、中間体を制御された条件下で酪酸またはその誘導体とカップリング反応させて、最終生成物を得ます。
工業的製造方法: この化合物の工業的製造には、収率と純度を高めるために、温度、圧力、触媒の使用などの反応条件の最適化が含まれる場合があります。このプロセスには、目的の化合物を高純度で得るための再結晶またはクロマトグラフィーなどの精製ステップが含まれることもあります。
反応の種類:
酸化: この化合物は酸化反応を受ける可能性があり、通常、クロロベンジルアミノ基が関与します。
還元: 還元反応は、トリフルオロメチル基またはアミド結合をターゲットにする場合があります。
置換: この化合物は、特にクロロベンジルアミノ基で置換反応に関与する可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や過酸化水素 (H₂O₂) があります。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が一般的に使用されます。
置換: 塩化チオニル (SOCl₂) などのハロゲン化剤やアミンなどの求核剤を使用できます。
主な生成物:
酸化: 生成物には、クロロベンジルアミノ基の酸化誘導体が含まれる場合があります。
還元: トリフルオロメチル基またはアミド結合の還元型。
置換: クロロベンジルアミノ基における置換誘導体。
4. 科学研究への応用
N-[1-(2-クロロベンジルアミノ)-2,2,2-トリフルオロ-1-(トリフルオロメチル)エチル]ブチルアミドは、科学研究においていくつかの用途があります。
化学: 有機合成における試薬または中間体として使用されます。
生物学: 抗菌性や抗がん性など、その潜在的な生物学的活性が調査されています。
医学: 特に創薬において、その潜在的な治療用途が検討されています。
工業: 特殊化学品や材料の開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the chlorophenylmethylamine derivative, followed by the introduction of the hexafluoropropane group through a series of nucleophilic substitution reactions. The final step involves the coupling of the intermediate with butanamide under controlled conditions, such as specific temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.
化学反応の分析
Types of Reactions
N-(2-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)BUTANAMIDE can undergo various chemical reactions, including:
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The presence of the chlorophenyl group allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
科学的研究の応用
N-(2-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)BUTANAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
作用機序
N-[1-(2-クロロベンジルアミノ)-2,2,2-トリフルオロ-1-(トリフルオロメチル)エチル]ブチルアミドの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合し、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と使用の文脈によって異なる場合があります。
類似化合物:
- N-(1-(ベンジル-メチル-アミノ)-2,2,2-トリクロロ-エチル)-ブチルアミド
- N-(2,2,2-トリクロロ-1-フェニルアミノ-エチル)-ブチルアミド
- N-(1-(ベンジル-メチル-アミノ)-2,2,2-トリクロロ-エチル)-イソブチルアミド
比較: N-[1-(2-クロロベンジルアミノ)-2,2,2-トリフルオロ-1-(トリフルオロメチル)エチル]ブチルアミドは、複数のトリフルオロメチル基が存在することによってユニークです。これは、その化学反応性と生物学的活性を大きく左右する可能性があります。類似の化合物と比較して、安定性の向上、生物活性の増強、または異なる反応性パターンなどの異なる特性を示す場合があります。
類似化合物との比較
Similar Compounds
Similar compounds include other chlorophenyl derivatives and hexafluoropropane-containing molecules. Examples include:
N-(2-CHLOROPHENYL)METHYLAMINE: A simpler derivative with similar functional groups.
1,1,1,3,3,3-HEXAFLUOROPROPAN-2-OL: A related compound with a hydroxyl group instead of an amide.
Uniqueness
The uniqueness of N-(2-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)BUTANAMIDE lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the chlorophenyl and hexafluoropropane moieties allows for diverse reactivity and interactions with biological targets, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C14H15ClF6N2O |
|---|---|
分子量 |
376.72 g/mol |
IUPAC名 |
N-[2-[(2-chlorophenyl)methylamino]-1,1,1,3,3,3-hexafluoropropan-2-yl]butanamide |
InChI |
InChI=1S/C14H15ClF6N2O/c1-2-5-11(24)23-12(13(16,17)18,14(19,20)21)22-8-9-6-3-4-7-10(9)15/h3-4,6-7,22H,2,5,8H2,1H3,(H,23,24) |
InChIキー |
YCSSOYYOQYCFAC-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NC(C(F)(F)F)(C(F)(F)F)NCC1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-cyclopentyl-2-sulfanyl-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11489748.png)
![Propanoic acid, 2-(acetylamino)-3,3,3-trifluoro-2-[(2-methoxyphenyl)amino]-, ethyl ester](/img/structure/B11489752.png)
![1-(6-chloropyridazin-3-yl)-4-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11489759.png)
![ethyl 4-methyl-2-{[({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11489763.png)

![8-(furan-2-yl)-4,4-dimethyl-13-(4-methylpiperidin-1-yl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11489776.png)

![5-(3,4-dimethoxyphenyl)-2-hydroxy-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11489790.png)

![3-oxo-4-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenylbutanamide](/img/structure/B11489820.png)
![8-methoxy-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B11489822.png)
![(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-phenoxyphenyl)methanone](/img/structure/B11489827.png)
![N-(3-fluorophenyl)-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11489835.png)
![1'-(4-fluorobenzyl)-1,3-bis(4-methylphenyl)spiro[imidazolidine-2,3'-indol]-2'(1'H)-one](/img/structure/B11489840.png)
